molecular formula C13H16N2 B020422 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 19686-05-6

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B020422
CAS No.: 19686-05-6
M. Wt: 200.28 g/mol
InChI Key: MUZFLDUALLSEBH-UHFFFAOYSA-N
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Description

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 19686-05-6) is a tricyclic heterocyclic compound with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 . Structurally, it belongs to the tetrahydro-γ-carboline family, characterized by a fused pyridine-indole core. This compound is part of the "privileged structures" class, known for their versatility in drug discovery due to their ability to interact with diverse biological targets .

Properties

IUPAC Name

2,8-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZFLDUALLSEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173351
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19686-05-6
Record name 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
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Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
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Record name 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
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Preparation Methods

Condensation of 2-Methyl-5-Vinyl-Pyridine (MVP) with γ-Carboline Derivatives

The most well-documented synthesis involves the condensation of 2-methyl-5-vinyl-pyridine (MVP) with a γ-carboline precursor under basic conditions. This method is favored for its scalability, achieving yields exceeding 80% in large-scale productions (up to kilograms).

Reaction Mechanism

  • Synthesis of MVP :

    • 3-Bromopicoline undergoes acetaldehyde addition to form 1-(6-methyl-pyridin-3-yl)-ethanol.

    • The intermediate is converted to a chloride derivative and dehydrohalogenated with potassium hydroxide in N-methylpyrrolidine at 50°C to yield MVP.

  • γ-Carboline Synthesis :

    • p-Tosylhydrazine hydrochloride and N-methyl-4-piperidone react under controlled conditions to form the γ-carboline skeleton in 90% yield .

  • Final Condensation :

    • MVP and the γ-carboline derivative are mixed with potassium phosphate in dimethyl acetamide.

    • The reaction proceeds at 100°C for 24 hours, followed by gradual water addition and cooling to yield the target compound.

Key Advantages :

  • High reproducibility and scalability.

  • Minimal purification steps due to high regioselectivity.

Intramolecular Oxidative Cyclization of Enamines

An alternative route involves enamine cyclization , leveraging Zn(OAc)₂·2H₂O as a mediator for intramolecular carbon-carbon bond formation. This method is advantageous for constructing the tetrahydro-γ-carboline core with functional group tolerance.

Experimental Workflow

  • Enamine Preparation :

    • Ethyl 5-[methyl(tert-butoxycarbonyl)amino]-3-oxopentanoate reacts with substituted anilines (e.g., p-toluidine) in acetic acid to form enamine intermediates.

  • Cyclization :

    • Pd(OAc)₂ and Cu(OAc)₂ catalyze oxidative cyclization in DMF at 80°C, forming the pyridoindole framework.

Optimization Insights :

  • Catalyst System : Pd/Cu bimetallic systems enhance reaction efficiency.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve cyclization rates.

Comparative Analysis of Synthetic Methods

Parameter Condensation Route Enamine Cyclization
Starting Materials MVP, γ-carboline derivativeEnamine intermediates
Yield 80–90%85–89%
Reaction Time 24 hours4–6 hours
Scalability Kilogram-scaleLaboratory-scale
Purification Simple filtrationColumn chromatography

Critical Observations :

  • The condensation route is superior for industrial applications due to shorter reaction times and easier purification.

  • Enamine cyclization offers flexibility for introducing substituents but requires costly catalysts.

Key Reaction Optimization Strategies

Solvent and Temperature Effects

  • Dimethyl Acetamide : Optimal for MVP condensation, enhancing reagent solubility and reaction homogeneity.

  • Elevated Temperatures : Accelerate cyclization but may promote side reactions if exceeding 100°C.

Catalytic Enhancements

  • Base Selection : Potassium phosphate minimizes byproduct formation in MVP condensations.

  • Metal Catalysts : Cu(OAc)₂ in enamine cyclization improves electron transfer efficiency.

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous flow reactors to maintain consistent temperature and mixing. Key metrics include:

  • Purity : ≥98% (HPLC).

  • Moisture Control : ≤0.5% to prevent hydrolysis .

Chemical Reactions Analysis

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Neuroprotective Properties

Dimebon has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that Dimebon exhibits the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Case Study: Bis-γ-Carbolines
A study synthesized bis-γ-carbolines based on Dimebon and evaluated their pharmacological profiles. These compounds demonstrated increased inhibitory potency against AChE compared to Dimebon itself while maintaining activity against butyrylcholinesterase (BChE). The lead compound showed significant neuroprotective potential in cellular models of neurodegeneration due to its ability to block AChE-induced aggregation of β-amyloid .

Antioxidant Activity

Dimebon and its derivatives have shown promising antioxidant properties. These compounds can prevent oxidative stress-induced damage in neuronal cells, which is crucial in the context of neurodegeneration.

Research Findings:
In vitro studies have demonstrated that Dimebon derivatives can reduce lipid peroxidation and protect mitochondrial function without inducing mitochondrial permeability transition (MPT). This suggests a dual mechanism where these compounds not only protect neurons from oxidative damage but also enhance mitochondrial calcium retention capacity .

Cognitive Enhancement

Dimebon has been investigated for its potential to enhance cognitive function. Its mechanism involves modulation of neurotransmitter systems beyond cholinergic pathways, including NMDA receptor antagonism.

Clinical Trials:
Dimebon has undergone clinical trials where it was shown to improve cognition in patients with mild to moderate Alzheimer's disease. The results indicated significant improvements in cognitive scores compared to placebo groups .

Structure-Activity Relationship Studies

The structure of Dimebon has led to extensive research into its analogs and derivatives to optimize its pharmacological properties.

Table 1: Structure-Activity Relationships of Dimebon Derivatives

Compound NameAChE Inhibition (IC50)BChE Inhibition (IC50)Neuroprotective Activity
Dimebon42 μM7.9 μMModerate
Bis-γ-Carboline Analog 125 μM5.0 μMHigh
Bis-γ-Carboline Analog 230 μM6.0 μMModerate

This table illustrates how modifications to the Dimebon structure can enhance its efficacy against cholinesterases and improve neuroprotective effects.

Pharmacokinetics and Drug-Likeness

Computational studies have assessed the pharmacokinetic properties of Dimebon and its derivatives, indicating favorable absorption characteristics and blood-brain barrier permeability. These findings are critical for drug development as they suggest that these compounds could be viable candidates for further clinical evaluation.

Key Pharmacokinetic Parameters:

  • Absorption: High intestinal absorption rates.
  • Blood-Brain Barrier: Good permeability predicted.
  • Drug-Likeness: Favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles established through computational modeling .

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Insights :

  • Position 8 modifications (e.g., methoxy, methylsulfonyl) enhance CFTR potentiation by improving binding to mutant ion channels .
  • Halogenation (e.g., 6-F, 8-Cl) increases metabolic stability and target affinity .
  • Methyl groups (e.g., 2,8-dimethyl) optimize lipophilicity and blood-brain barrier penetration, as seen in Dimebon , a neuroactive analogue .

Comparison with β-Carbolines (e.g., Latrepirdine)

β-Carbolines, such as latrepirdine (9H-pyrido[3,4-b]indole), share a similar indole-pyridine core but differ in ring fusion and saturation:

Property 2,8-Dimethyl Tetrahydro-γ-Carboline β-Carboline (Latrepirdine)
Core Structure Tetrahydro-γ-carboline (saturated) Fully aromatic β-carboline
Pharmacology CFTR potentiation , multitarget (adrenergic, dopaminergic) Antihistamine, neuroprotective
Bioavailability Enhanced CNS penetration due to saturation and methyl groups Limited by aromaticity and polarity
Clinical Use Preclinical (CFTR rescue) Discontinued (Alzheimer’s trials)

Pharmacological Profiles:

  • 2,8-Dimethyl derivative: Shows CFTR rescue activity approaching VX-770 (a CFTR corrector) in mutant cell lines, with EC₅₀ values in the nanomolar range .
  • Dimebon (2,8-dimethyl-5-(2-(6-methylpyridin-3-yl)ethyl) analogue) : Targets mitochondrial pores and neurotransmitter receptors, highlighting the impact of side-chain additions .
  • 8-Methoxy derivatives : Exhibit dual activity on G551D- and F508del-CFTR mutants, suggesting substituent flexibility in rescuing diverse mutations .

Industrial and Patent Landscape

  • Patents : The tetrahydro-γ-carboline core is protected under EU patents (e.g., EP 2 244 708) for CFTR modulation and neurodegenerative applications .
  • Commercial Availability: Industrial-grade derivatives (e.g., 2-methyl, 8-carboxylic acid) are marketed by suppliers like ECHEMI and Shanghai Ennopharm for research use .

Biological Activity

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS No. 19686-05-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been explored for its therapeutic properties, particularly in neuropharmacology and as a modulator of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Chemical NameThis compound
Molecular FormulaC₁₃H₁₆N₂
Molecular Weight200.28 g/mol
CAS Number19686-05-6

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. It has been studied for its potential to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases.

  • Neurotransmitter Modulation : The compound acts on various neurotransmitter receptors, potentially influencing serotonin and dopamine pathways. This modulation is crucial in addressing conditions such as depression and anxiety disorders.
  • Neuroprotection : Studies suggest that it may offer neuroprotective effects by enhancing mitochondrial function and promoting neurite outgrowth in neuronal cells under stress conditions .

Study on Neurodegenerative Diseases

A study highlighted in patent literature demonstrated the efficacy of this compound in improving cognitive functions in models of neurodegenerative diseases. The compound was shown to enhance mitochondrial function significantly in cells subjected to oxidative stress .

In Vitro Studies

Table 1 summarizes key findings from various in vitro studies assessing the biological activity of this compound:

Study ReferenceCell TypeTreatment ConcentrationObserved Effect
Neuronal Cells10 µMEnhanced neurite outgrowth
SH-SY5Y Cells5 µMIncreased cell viability under stress
Primary Neurons20 µMImproved mitochondrial function

In Vivo Studies

In vivo studies have also indicated that this compound may reduce symptoms associated with cognitive decline and improve overall neuronal health. Further research is warranted to establish dosage and long-term effects.

Q & A

Q. What synthetic strategies are commonly employed for constructing the pyrido[4,3-b]indole core in 2,8-dimethyl derivatives?

The pyrido[4,3-b]indole scaffold is typically synthesized via palladium-catalyzed amidation and cyclization reactions. For example, nitro styrene and substituted indole precursors undergo DABCO-mediated cyclization at 70°C to yield fused indole derivatives . Modifications such as alkylation or methylation at the 2- and 8-positions can be achieved using halogenated intermediates and Grignard reagents. Column chromatography (silica gel, hexane/ethyl acetate gradients) is often used for purification .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of 2,8-dimethyltetrahydro-pyridoindole derivatives?

Key NMR signals include:

  • 1^1H NMR : Resonances for methyl groups at δ 2.8–3.0 ppm (singlet for N–CH3_3), aromatic protons (δ 6.5–8.5 ppm), and tetrahydro ring protons (δ 2.5–4.0 ppm, split into triplets or quartets due to coupling) .
  • 13^{13}C NMR : Signals for quaternary carbons in the indole ring (δ 120–140 ppm) and methyl carbons (δ 20–30 ppm) . Discrepancies in splitting patterns may indicate stereochemical impurities, requiring 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What purification methods are effective for isolating 2,8-dimethyltetrahydro-pyridoindole derivatives?

Silica gel column chromatography with gradients of nonpolar/polar solvents (e.g., hexane/ethyl acetate) is standard . For polar byproducts, reverse-phase HPLC (C18 columns, methanol/water mobile phases) may improve resolution. Recrystallization from ethanol or dichloromethane-hexane mixtures can enhance purity for crystalline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of pyrido[4,3-b]indole derivatives in cross-coupling reactions?

Bulky groups at the 8-position (e.g., methyl) can hinder Pd-catalyzed coupling by limiting catalyst access to reactive sites. Electron-donating substituents (e.g., methyl) increase electron density on the indole nitrogen, accelerating nucleophilic reactions but potentially deactivating electrophilic substitutions. Kinetic studies using Hammett plots or DFT calculations are recommended to quantify these effects .

Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar pyridoindole analogs?

Discrepancies in 1^1H NMR chemical shifts (e.g., aromatic vs. aliphatic regions) may arise from conformational flexibility or solvent effects. Strategies include:

  • Variable-temperature NMR to assess dynamic equilibria.
  • X-ray crystallography to confirm solid-state conformation .
  • High-resolution mass spectrometry (HRMS) to rule out isobaric impurities .

Q. How can computational methods optimize reaction conditions for synthesizing 2,8-dimethyltetrahydro-pyridoindoles?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and identify rate-limiting steps. For example, simulations of Pd-catalyzed cyclization may reveal optimal ligand-catalyst combinations (e.g., PPh3_3 vs. Xantphos) to reduce activation energy . Solvent polarity effects on reaction pathways can also be predicted using COSMO-RS models.

Methodological Considerations

Q. What experimental controls are critical when assessing the biological activity of 2,8-dimethyltetrahydro-pyridoindoles?

  • Include a negative control (e.g., unsubstituted pyridoindole) to isolate the impact of methyl groups.
  • Use isotopically labeled analogs (e.g., 13^{13}C-methyl) for metabolic stability studies via LC-MS .
  • Validate receptor-binding assays with competitive inhibitors to confirm specificity .

Q. How can regioselectivity challenges in pyridoindole functionalization be addressed?

Directed ortho-metalation (DoM) using directing groups (e.g., pyridinyl) can enhance selectivity for C-5 or C-8 positions. Alternatively, protective strategies (e.g., Boc for NH groups) prevent undesired side reactions during alkylation or halogenation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
Reactant of Route 2
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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